molecular formula C23H15NO B5403100 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

Cat. No.: B5403100
M. Wt: 321.4 g/mol
InChI Key: LBEUOFYUAJUPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, commonly known as Dibenz[b,f]indol-2(1H)-one, is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been investigated.

Mechanism of Action

The mechanism of action of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is not fully understood. Studies have shown that the compound can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to modulate the expression of genes involved in these processes. The exact mechanisms by which the compound exerts these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. The compound may also have off-target effects, which may complicate its use in experiments.

Future Directions

For research on 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one include investigating its potential as a therapeutic agent for specific types of cancer, inflammation, and viral infections. Studies may also investigate the compound's mechanism of action, its effects on gene expression, and its potential for combination therapy with other drugs. The development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.

Synthesis Methods

The synthesis of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobiphenyl with 2-nitrobenzaldehyde in the presence of a base and a catalyst. Another method involves the reaction of 2-aminobiphenyl with 2-formylbenzoic acid in the presence of a base and a catalyst. The yield and purity of the product depend on the reaction conditions and the choice of reagents.

Scientific Research Applications

1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been investigated for its potential as a therapeutic agent for various diseases. Studies have shown that the compound has anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The results of these studies suggest that this compound has potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections.

Properties

IUPAC Name

1-(4-phenylphenyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO/c25-23-20-10-4-8-18-9-5-11-21(22(18)20)24(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEUOFYUAJUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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